Precocene I
Description
Historical Context of Precocene Discovery and Initial Research
The discovery of precocenes originated from research into plants with observed insecticidal properties. Two specific compounds, Precocene I and Precocene II, were identified as possessing anti-juvenile hormone activity. oup.com These molecules were found to induce a range of physiological responses in sensitive insects that are characteristic of a juvenile hormone deficiency, such as causing premature metamorphosis in immature stages and sterility in adults. oup.com This groundbreaking discovery provided researchers with a non-surgical method to study the effects of juvenile hormone deprivation.
This compound is primarily isolated from the common garden plant, the flossflower or Ageratum houstonianum. oup.comresearchgate.netsmolecule.comnih.gov The compound is a major constituent of the essential oil derived from the aerial parts of this plant. researchgate.netresearchgate.net Steam distillation is a common method used to extract the essential oil from the plant material. researchgate.netcabidigitallibrary.org Subsequent analysis of this oil, typically using gas chromatography-mass spectrometry (GC-MS), reveals the presence of this compound, alongside Precocene II and other compounds like β-caryophyllene. researchgate.netresearchgate.netcabidigitallibrary.org The relative concentrations of these components can vary, but this compound is consistently identified as a significant component. researchgate.netresearchgate.netcabidigitallibrary.org
Major Components of Ageratum houstonianum Essential Oil
| Compound | Reported Percentage Range | Primary Method of Identification |
|---|---|---|
| Precocene II | 32.02% - 62.68% | GC-MS |
| This compound | 8.5% - 23.34% | GC-MS |
| β-caryophyllene | 7.92% - 23.06% | GC-MS |
Early research quickly established that this compound functions as an anti-juvenile hormone. oup.commodares.ac.ir Its mode of action targets the corpora allata, the endocrine glands in insects responsible for synthesizing and secreting juvenile hormone (JH). oup.commodares.ac.irmodares.ac.ir The precocenes are believed to be metabolized by these glands into highly reactive epoxides. oup.combiologists.com This reactive intermediate then alkylates cellular components within the corpora allata, leading to cytotoxic effects and the destruction of the gland's parenchymal cells. oup.commodares.ac.irbiologists.com This process effectively halts the production of juvenile hormone. modares.ac.ir The resulting JH deficiency induces effects such as precocious metamorphosis in larvae and sterility in adult insects. oup.com Reversal of these anti-hormonal effects could be achieved by the application of JH III or its analogs, demonstrating that precocenes interfere with the biosynthesis of the hormone rather than its action at the receptor site. oup.com
Significance in Insect Endocrinology and Pest Management
The identification of this compound has had a lasting impact on the study of insect physiology and the development of novel pest control strategies. Its specific action on the corpora allata provides a valuable tool for endocrinological research and presents possibilities for creating more targeted insecticides.
Juvenile hormone is a crucial regulator of numerous physiological processes in insects, including development, reproduction, and behavior. biologists.comnih.gov Before the discovery of precocenes, studying the function of JH often required difficult microsurgical removal of the corpora allata (allatectomy). nih.gov this compound offered a chemical alternative for inducing a state of JH deficiency, a process sometimes referred to as "chemical allatectomy." nih.gov This has been instrumental in clarifying the role of JH as a gonadotropin in many insect species, where it is essential for normal oocyte development. biologists.com Furthermore, it has aided in studying the shift in JH's role in some social insects, where it also regulates social behaviors like dominance and aggression. biologists.comnih.gov
The ability of this compound to disrupt normal insect development and reproduction makes it a candidate for use as an Insect Growth Regulator (IGR). researchgate.net By inducing premature metamorphosis, it can prevent immature insects from reaching a reproductive stage. oup.com Its sterilizing effect on adult insects further curtails population growth. biologists.com Research has demonstrated its effectiveness against various pests. For example, treatment with this compound has been shown to cause morphological deformities and increase nymphal period in the Sunn pest, Eurygaster integriceps. modares.ac.irresearchgate.net Its larvicidal and growth inhibitory activities have also been noted against mosquito species like Aedes aegypti. researchgate.net These properties highlight the potential for developing biorational pesticides based on the precocene chemical structure for the management of agricultural and public health pests. researchgate.net
Observed Effects of this compound on Various Insect Species
| Insect Species | Observed Effect | Reference |
|---|---|---|
| Eurygaster integriceps (Sunn Pest) | Increased nymphal period, morphological deformities, egg and nymphal mortality. | modares.ac.irresearchgate.net |
| Bombus terrestris (Bumble Bee) | Decreased JH titer, reduced ovarian activation, reduced aggression. | nih.gov |
| Aedes aegypti (Dengue Mosquito) | Larvicidal activity, growth inhibition. | researchgate.net |
| Liposcelis bostrychophila (Booklice) | Contact toxicity and repellent activity. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-2,2-dimethylchromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-6-9-4-5-10(13-3)8-11(9)14-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTJXGLQLVPIGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037261 | |
| Record name | Precocene I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17598-02-6 | |
| Record name | Precocene I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Precocene I | |
| Source | ChemIDplus | |
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| Record name | Precocene 1 | |
| Source | DTP/NCI | |
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| Record name | Precocene I | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-2,2-dimethylchromene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.772 | |
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| Record name | PRECOCENE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25HLF91DGR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action and Biological Targets of Precocene I
Interaction with Juvenile Hormone Biosynthesis
Precocene I primarily exerts its effects by disrupting the biosynthesis of juvenile hormone (JH), a critical regulator of insect development, reproduction, and behavior. nih.govbiologists.com Its action is centered on the corpora allata (CA), the endocrine glands responsible for JH production. modares.ac.iroup.com The inhibitory effects of this compound are most pronounced when the corpora allata are actively synthesizing JH. oup.com
Inhibition of Cytochrome P450 Enzymes in Corpora Allata (CA)
The molecular mechanism of this compound's interference with JH biosynthesis involves the inhibition of cytochrome P450 enzymes within the corpora allata. modares.ac.irnih.gov These enzymes are crucial for the final steps of JH synthesis.
This compound acts as a competitive inhibitor for the oxidizing enzymes involved in the terminal stages of juvenile hormone biosynthesis. modares.ac.ir By competing with the natural substrates of these enzymes, this compound effectively reduces the rate of JH production. modares.ac.ir This competitive action decreases the number of enzyme molecules available to bind to the actual substrate for JH synthesis.
A key aspect of this compound's mechanism of action is its own metabolic activation by cytochrome P450 enzymes within the corpora allata. modares.ac.iroup.com This process transforms this compound into a highly reactive and unstable epoxide metabolite, specifically 3,4-epoxy-7-methoxy-2,2-dimethylchroman. modares.ac.irrsc.org This conversion is a critical step, as the epoxide is the primary molecule responsible for the subsequent cytotoxic effects. rsc.org The formation of this reactive intermediate is a lethal activation, turning the compound into a pro-allatocidin, a substance that destroys the corpora allata. oup.comnih.gov
The highly reactive epoxide metabolite of this compound readily alkylates various cellular macromolecules within the corpora allata. modares.ac.iroup.comrsc.org This indiscriminate binding to essential cellular components, such as proteins and nucleic acids, disrupts their normal function and leads to widespread cellular damage. modares.ac.ir The alkylation of these vital components is a direct cause of the cytotoxic effects observed in the corpora allata cells. modares.ac.iroup.com
Cytotoxic Effects on Corpora Allata Cells
The culmination of this compound's interaction with the corpora allata is profound cytotoxicity, leading to the destruction of the gland's parenchymal cells. modares.ac.iroup.commodares.ac.ir This destructive process is triggered by the alkylation of cellular components by the reactive epoxide metabolite. modares.ac.iroup.com The cytotoxic effects are specific to the corpora allata, particularly when these glands are actively producing juvenile hormone. oup.com The destruction of the CA ultimately halts the production of JH, leading to a range of physiological and developmental abnormalities in susceptible insects. modares.ac.irresearchgate.net
Table 1: Summary of Research Findings on this compound's Cytotoxic Effects on Corpora Allata
| Finding | Description |
| Cellular Degeneration | Precocene treatment leads to the degeneration of corpora allata cells. |
| Gland Atrophy | The corpora allata can exhibit significant atrophy following exposure to this compound. |
| Necrosis | In some insects, this compound induces necrosis, or cell death, in the corpora allata. nih.gov |
| Reduced JH Titer | The destruction of the corpora allata results in a significant decrease in juvenile hormone titers in the insect's hemolymph. nih.govresearchgate.net |
Molecular and Cellular Targets Beyond Juvenile Hormone Synthesis
While the primary and most well-documented target of this compound is the corpora allata and the juvenile hormone biosynthesis pathway, some studies suggest that its effects may not be entirely restricted to this endocrine gland. researchgate.net The reactive nature of the epoxide metabolite raises the possibility of interactions with other tissues and cellular processes. researchgate.net However, the predominant and physiologically significant impact of this compound remains its targeted destruction of the corpora allata. oup.com
Modulation of Cytochrome P450 Gene Expression (e.g., CYP4M16, CYP4G31)
This compound has been shown to modulate the expression of several cytochrome P450 genes in the agricultural pest Spodoptera litura (the tobacco cutworm). nih.gov Research into its effects reveals a pattern of both up-regulation and down-regulation of specific genes within this family, which is crucial for detoxification and metabolism. nih.gov
In studies exposing S. litura larvae to this compound, the expression of the gene CYP4G31 was notably down-regulated. nih.gov Conversely, the expression of CYP4M16 was stimulated, particularly when used in combination with the insecticide λ-cyhalothrin. nih.gov After 24 hours of exposure to this compound alone, the expression of CYP4M16 increased 2.22-fold compared to the control group. nih.gov At 48 hours post-exposure, the lowest level of gene expression observed in the this compound-treated group was for CYP4G31, which registered a 1.20-fold change. nih.gov This differential regulation highlights the compound's specific interaction with the genetic machinery of the insect. nih.gov
| Gene | Treatment Group | Time Point | Relative Expression (Fold Change) |
|---|---|---|---|
| CYP4M16 | Control | 24 h | 1.01 |
| CYP4M16 | This compound | 24 h | 2.22 |
| CYP4G31 | This compound | 48 h | 1.20 |
Effects on Enzyme Activities (e.g., esterase, GST)
This compound also exerts a direct influence on the activity of crucial detoxification enzymes, including esterases (α-esterase and β-esterase) and glutathione S-transferase (GST).
In S. litura larvae, treatment with this compound led to a decrease in the activity of both α-esterase and β-esterase after 48 hours. nih.gov However, at the 24-hour mark, there was an observable increase in activity for both esterase types compared to the control group. nih.gov
In contrast, the activity of GST enzymes showed a marked increase 48 hours after treatment with this compound. nih.gov This suggests that while some metabolic pathways are inhibited, others are induced, likely as a compensatory detoxification response. When combined with λ-cyhalothrin, the synergistic effect resulted in even greater GST enzyme activity at both 24 and 48 hours of exposure. nih.gov
| Enzyme | Treatment Group | Time Point | Relative Activity |
|---|---|---|---|
| α-esterase | Control | 24 h | 0.8 |
| α-esterase | This compound | 24 h | 1.5 |
| β-esterase | Control | 24 h | 1.15 |
| β-esterase | This compound | 24 h | 1.7 |
| GST | This compound + λ-cyhalothrin | 24 h | 1.89 |
| GST | This compound + λ-cyhalothrin | 48 h | 2.11 |
Biological Effects of Precocene I on Insect Physiology and Development
Impact on Metamorphosis and Developmental Stages
Precocene I exerts profound effects on the metamorphic and developmental pathways of insects by disrupting the hormonal balance necessary for normal progression through life stages.
A primary effect of this compound is the induction of precocious metamorphosis, where larval or nymphal stages prematurely molt into adult forms. modares.ac.ir By suppressing juvenile hormone production, this compound effectively removes the "status quo" signal that maintains the immature state, allowing ecdysteroids to trigger an early onset of metamorphosis. modares.ac.ir This results in the transformation of premature larvae into non-viable or sterile adultoids. modares.ac.irresearchgate.net This effect has been noted as a general consequence of precocenes, which, by creating a JH deficiency, lead to premature developmental transitions. modares.ac.ir
The molting process, or ecdysis, is a complex, hormonally regulated event critical for insect growth. ncsu.edu this compound has been shown to interfere with this process. In some cases, nymphs emerging from eggs treated with this compound exhibit incomplete ecdysis, where parts of the old cuticle are not completely separated from the new exoskeleton. modares.ac.ir Research on Rhodnius prolixus demonstrated that this compound could prevent molting altogether. modares.ac.irresearchgate.net These disruptions in the molting cascade can lead to physical deformities and increased mortality. researchgate.net
This compound significantly impacts the development of immature insect stages, leading to altered developmental timelines and reduced survival.
Contrary to inducing precocious metamorphosis in some species, this compound has also been observed to prolong the nymphal period in others. In studies on the Sunn pest, Eurygaster integriceps, treatment with this compound resulted in a significant increase in the total duration of the nymphal stages compared to control groups. modares.ac.ir Specifically, while the first and second nymphal stages were unaffected, the lengths of the 3rd, 4th, and 5th stages were extended. modares.ac.ir This delay is attributed to the compound's disruptive effects on the hormonal regulation of molting and development. researchgate.net
Table 1: Effect of this compound on the Nymphal Period of Eurygaster integriceps
| Treatment Group | Mean Nymphal Period (Days) |
| Control | 34.8 |
| This compound | 39.3 |
Data sourced from studies on Eurygaster integriceps. modares.ac.ir
Table 2: Larval Mortality of Spodoptera litura Treated with this compound
| Larval Instar | Mortality Rate at 10 ppm | Mortality Rate at 25 ppm | Mortality Rate at 60 ppm |
| Second Instar | 48% | 80% | 98% |
| Third Instar | 38% | 62% | 87% |
| Fourth Instar | 29% | 56% | 81% |
Data from research on Spodoptera litura. nih.gov
Effects on Nymphal and Larval Development
Effects on Reproduction and Fecundity
This compound severely impairs the reproductive capabilities of adult insects, affecting various parameters from ovarian development to egg viability. It is known to prevent the normal vitellogenic development of oocytes, which can lead to sterility. biologists.com
In the bumble bee Bombus terrestris, this compound treatment was found to decrease juvenile hormone levels and subsequently inhibit ovarian activation. nih.gov Studies on the Egyptian Cotton Leafworm, Spodoptera littoralis, showed that treatment during the larval stage dramatically reduced both fecundity (the number of eggs laid) and fertility (the percentage of hatched eggs) in the resulting adults. semanticscholar.org In some instances, complete sterility was observed. semanticscholar.org Similarly, research on S. litura demonstrated a substantial, dose-dependent reduction in fecundity and egg hatchability at sub-lethal concentrations. nih.gov For example, at 8 ppm, the number of eggs laid was reduced to 228 compared to 1040 in the control group, and the egg hatchability dropped to 29% from 85% in the control. nih.gov The pre-oviposition and oviposition periods have also been observed to be shortened in treated insects. semanticscholar.org
Table 3: Effect of Sub-lethal Concentrations of this compound on Reproduction in Spodoptera litura
| Treatment Concentration | Mean Fecundity (Number of Eggs) | Mean Egg Hatchability (%) | Mean Pupation Rate (%) |
| Control | 1040 | 85% | 78% |
| 2 ppm | 935 | Not specified | 61% |
| 4 ppm | 743 | Not specified | 54% |
| 6 ppm | 412 | Not specified | 41% |
| 8 ppm | 228 | 29% | Not specified |
Data derived from studies on Spodoptera litura. nih.gov
Physiological and Behavioral Manifestations
The physiological disruption caused by this compound extends beyond the reproductive system, leading to a variety of morphological, physiological, and behavioral changes.
Treatment with this compound, particularly during nymphal stages, can lead to significant morphological defects in the resulting adult insects. In the Sunn pest, Eurygaster integriceps, nymphs emerging from treated eggs developed into adults with notable abnormalities. biologists.com These included deformed scutellum and wings, disproportionately small or enlarged abdomens, and the persistence of old cuticles that were not completely shed during molting. biologists.comnih.gov Such deformities disrupt the insect's normal function and can ultimately lead to mortality. biologists.comnih.gov
Juvenile hormone plays a crucial role in regulating the synthesis of proteins, particularly those in the hemolymph (insect blood). Research on male Locusta migratoria treated with precocene showed a lower level of protein synthesis in the fat body, which is the primary source of hemolymph proteins. This effect could be reversed by the topical application of juvenile hormone, confirming that the reduction in protein synthesis is a result of JH deficiency. The accumulation of protein in the hemolymph was consequently reduced in the precocene-treated insects.
A key protein affected is vitellogenin, the major yolk protein precursor. Since JH stimulates the fat body to synthesize vitellogenin, the JH deficiency induced by this compound leads to a depression of vitellogenin synthesis. This lack of essential yolk protein is a primary reason for the failure of oocyte maturation and subsequent sterility.
In social insects, juvenile hormone's role often extends beyond reproduction to the regulation of social behaviors like dominance and aggression. kansascity.edumodares.ac.ir Studies on the bumble bee, Bombus terrestris, have demonstrated that this compound treatment significantly impacts these behaviors. kansascity.eduias.ac.inmodares.ac.ir
Treated worker bees exhibited a marked decrease in aggressiveness. kansascity.eduias.ac.inmodares.ac.ir This confirms the role of JH as a mediator of aggression in this species. Concurrently, this compound treatment led to an increase in the production of ester-sterility signals. kansascity.eduias.ac.inmodares.ac.irnih.gov These chemical signals communicate reproductive status within the colony. These behavioral and pheromonal changes were found to be dependent on the worker's social rank within the group. kansascity.eduias.ac.inmodares.ac.ir
Feeding Behavior
This compound has demonstrated significant effects on the feeding behavior of various insect species, primarily acting as an antifeedant. In studies involving the Oriental armyworm, Spodoptera litura, treatment of castor leaves with this compound led to a concentration-dependent increase in feeding deterrence. nih.gov Research has shown that feeding activity in the fifth instar larvae of S. litura ceased completely at certain concentrations. nih.gov The feeding deterrence index for S. litura larvae increased progressively with higher concentrations of this compound. nih.gov
This antifeedant activity may also have indirect consequences on insect physiology. For instance, in the bumble bee Bombus terrestris, it was observed that bees fed with this compound consumed sugar water more slowly than control groups. biologists.com This change in feeding behavior could potentially interfere with juvenile hormone (JH) production through the insulin-signaling pathway, suggesting an indirect mechanism of action in addition to its direct allatocidal effects. biologists.com The induction of behavioral changes in feeding can also result in developmental delays, such as longer pupation times in S. litura. nih.govresearchgate.net
Table 1: Feeding Deterrence of this compound on Spodoptera litura Fifth Instar Larvae
| Concentration of this compound (ppm) | Feeding Deterrence Index (%) |
|---|---|
| 0 (Control) | 0 |
| 5 | 14 |
| 10 | 24 |
| 25 | 42 |
| 50 | 70 |
Species-Specific Susceptibility and Age-Dependent Responses
The impact of this compound is not uniform across the insect world; rather, it exhibits considerable variation based on the insect's species and its developmental stage at the time of exposure. researchgate.net This differential susceptibility is a critical aspect of its biological activity, influencing its potential efficacy as a pest management agent.
Differential Sensitivity Across Insect Orders
Research has revealed varying degrees of sensitivity to this compound among different insect orders.
Lepidoptera: Species within this order, such as Spodoptera litura and Spodoptera littoralis, have shown significant susceptibility. nih.govresearchgate.net In S. litura, this compound induces high mortality rates in larval stages and disrupts development. nih.govresearchgate.net Similarly, in S. littoralis, it affects survival, growth, and metamorphosis. researchgate.net
Hymenoptera: In the bumble bee Bombus terrestris, this compound effectively reduces juvenile hormone titers, which in turn decreases ovarian activation and aggression. biologists.comnih.gov This demonstrates a clear physiological impact on a member of the Hymenoptera order. biologists.comnih.gov
Hemiptera: The Sunn pest, Eurygaster integriceps, also shows stage-specific sensitivity. researchgate.net Treatment of third instar nymphs caused increased mortality, whereas second instars were not susceptible even at high doses. researchgate.net
Coleoptera: Studies on the mealworm beetle, Tenebrio molitor, have indicated that chromene derivatives, the chemical class to which this compound belongs, can remarkably inhibit the growth of last instar larvae. researchgate.net
Susceptibility at Different Developmental Ages/Instars
The developmental stage of an insect is a key determinant of its susceptibility to this compound. researchgate.net Effects can vary from embryonic stages to late larval or nymphal instars.
In Eurygaster integriceps, older eggs (5-day old) were found to be slightly more sensitive to this compound than younger eggs (2-day old). modares.ac.ir Following the egg stage, the highest nymphal mortality was observed in the first and third instars, with the fifth instar showing the lowest mortality rate. modares.ac.ir A separate study confirmed this age-specific effect, noting that while second instar nymphs of E. integriceps showed no mortality or abnormalities, treatment of third instar nymphs led to physiological disorders and dose-dependent mortality. researchgate.net
For Lepidoptera, specifically Spodoptera litura, larval mortality was pronounced in the early instars. nih.govresearchgate.net When treated with a 60 ppm concentration of this compound, mortality was highest in the second instar larvae, followed by the third and fourth instars. nih.govresearchgate.net In contrast, a study on Spodoptera littoralis found that the penultimate (5th) larval instar was more sensitive than the last (6th) larval instar. researchgate.net
Table 2: Instar-Specific Larval Mortality of Spodoptera litura Treated with this compound
| Larval Instar | Mortality (%) |
|---|---|
| Second | 97 |
| Third | 87 |
| Fourth | 81 |
Chemical Synthesis and Structural Modifications of Precocene I
Synthetic Methodologies for Precocene I and Analogues
The synthesis of this compound and its derivatives is essential for detailed biological evaluation and the development of new applications. Various synthetic routes have been developed, including efficient one-pot procedures and methods to produce its key metabolites.
One-Pot Synthesis Approaches
A notable and efficient method for synthesizing this compound involves a one-pot reaction. cdnsciencepub.comcdnsciencepub.com This approach utilizes the reaction of a phenol, an α,β-unsaturated aldehyde, and phenylboronic acid to form a 2-phenyl-4H-1,3,2-benzodioxaborin intermediate. cdnsciencepub.comcdnsciencepub.com Upon heating, this intermediate decomposes to an orthoquinone-methide, which then undergoes an electrocyclization reaction to yield the chromene ring system characteristic of this compound. cdnsciencepub.comcdnsciencepub.com This method is valued for its efficiency and has been successfully applied to the synthesis of both this compound and Precocene II. cdnsciencepub.comcdnsciencepub.com
| Starting Materials | Key Intermediates/Reagents | Reaction Conditions | Final Product | Reference |
| Phenol, α,β-unsaturated aldehyde, phenylboronic acid | 2-phenyl-4H-1,3,2-benzodioxaborin, orthoquinone-methide | Heating, Electrocyclization | This compound | cdnsciencepub.comcdnsciencepub.com |
| Substituted cinnamic acid | Copper-based catalyst or ferric oxide, 1,4-dicyanonaphthalene | Heating, Irradiation | This compound or analogue | google.com |
Synthesis of Epoxide Metabolites
The biological activity of this compound is largely attributed to its metabolic activation to a highly reactive epoxide. The synthesis of this key metabolite, 3,4-epoxy-7-methoxy-2,2-dimethylchroman, is crucial for understanding its mechanism of action. rsc.orgrsc.orgpsu.edu The synthesis of this epoxide has been described, along with other potential oxygenated derivatives of this compound that may also be metabolites. rsc.orgrsc.orgpsu.edu
Initial attempts to synthesize the epoxide by direct epoxidation of this compound with m-chloroperoxybenzoic acid were unsuccessful, instead yielding a mixture of diol esters. psu.edu A successful synthesis was later achieved through an alternative route, confirming the highly reactive nature of the epoxide. psu.edu The metabolism of this compound in vitro has been shown to produce the cis- and trans-3,4-diols, which are believed to arise from the spontaneous hydrolysis of the unstable 3,4-oxide. ebi.ac.uk
Structure-Activity Relationships (SAR)
The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features responsible for its effects.
Importance of the 3,4-Double Bond for Biological Activity
A critical determinant for the biological activity of precocenes is the presence of an unsubstituted 3,4-double bond within the chromene ring. researchgate.net This double bond is readily epoxidized by cytochrome P450 monooxygenases in target organisms. annualreviews.org The resulting epoxide is a highly reactive electrophile that can alkylate and destroy cellular macromolecules, leading to the observed biological effects. annualreviews.org The necessity of this double bond has been confirmed through various studies, which show that its absence or substitution leads to a loss of activity. researchgate.net
Correlation Between Structural Elements and Bioactivity
SAR studies on a wide range of this compound analogues have provided further insights into the structural requirements for activity. nih.gov For instance, substitutions at the 7-position of the chromene ring with different alkoxy groups can modulate the biological activity. nih.gov Studies have shown that certain substitutions can enhance specific activities, while others may diminish them. nih.gov
The synthesis and evaluation of various analogues, including those with modifications to the aromatic ring and the pyran ring, have helped to map the structural features that correlate with bioactivity. mdpi.comnih.gov For example, the introduction of different substituents on the benzene (B151609) ring of the chroman-4-one structure, a synthetic intermediate of precocenes, can influence its fungitoxic activity. nih.gov Furthermore, the synthesis of nitrogen analogues of this compound, where the pyranyl oxygen is replaced by a nitrogen atom, has shown that these compounds can retain significant biological activity. tandfonline.com
Advanced Research and Applications of Precocene I
Ecotoxicological Considerations and Non-Target Organism Impacts
Evaluation of Toxicity to Non-Target Organisms (e.g., Eisenia fetida)
Specifically, after 24 hours of exposure, Precocene I at 50 and 100 ppm resulted in mortality rates of 7% and 9%, respectively. nih.gov These rates increased slightly to 12% and 16% after 48 hours. nih.gov In stark contrast, the chemical pesticides cypermethrin and monocrotophos, both at a concentration of 10 ppm, exhibited significantly higher toxicity. Cypermethrin caused 65% mortality at 24 hours and 78% at 48 hours, while monocrotophos was even more potent, causing 71% mortality at 24 hours and 86% at 48 hours. nih.gov These findings suggest that this compound has a considerably lower acute toxicity to Eisenia fetida compared to the synthetic pesticides tested. nih.gov
| Compound | Concentration (ppm) | Mortality (%) after 24h | Mortality (%) after 48h |
|---|---|---|---|
| Db-Precocene I | 50 | 7 | 12 |
| Db-Precocene I | 100 | 9 | 16 |
| Cypermethrin | 10 | 65 | 78 |
| Monocrotophos | 10 | 71 | 86 |
Research in Social Insect Biology and Evolution of Sociality
This compound has become a valuable chemical tool for investigating the complex interplay between hormones and social behavior, contributing significantly to our understanding of the evolution of sociality in insects. biologists.comresearchgate.net The reproductive division of labor is a defining characteristic of social insects, and hormones are believed to play a central role in regulating this process. biologists.com In many solitary insects, Juvenile Hormone (JH) primarily functions as a gonadotropin, regulating reproductive development. researchgate.netnih.gov However, in some highly eusocial insects, its role has evolved to modulate social behaviors such as division of labor, dominance, and aggression. biologists.comtau.ac.il Studying these functional shifts in JH is crucial for understanding how social lifestyles evolved. researchgate.net The use of this compound, which inhibits JH biosynthesis, provides a non-intrusive method to manipulate JH levels and probe its role in the physiology and behavior of social insects. biologists.comnih.gov
Studying Juvenile Hormone Functions in Social Insects
By chemically reducing JH levels, this compound allows researchers to clarify the hormone's specific functions without resorting to surgical removal of the corpora allata (the JH-producing gland). nih.gov Studies in the primitively eusocial bumblebee, Bombus terrestris, have effectively utilized this method. biologists.com Research demonstrated that treating worker bees with this compound led to a significant decrease in JH titer. researchgate.netnih.gov This reduction in circulating JH was directly linked to reduced ovarian activation, confirming the hormone's ancestral role as a gonadotropin in this species. biologists.comresearchgate.net The effects of this compound on ovarian development were reversible with JH replacement therapy, further solidifying the causal link between JH levels and reproductive physiology. nih.gov This chemical allatectomy provides a powerful approach to explore the evolutionary modifications of hormonal pathways associated with reproduction in the context of social evolution. biologists.comtau.ac.il
Effects on Behavioral Maturation and Division of Labor
Beyond its role in reproduction, JH is deeply implicated in the regulation of social behavior and caste-related tasks. scielo.brucl.ac.uk The application of this compound has been instrumental in dissecting these functions. In Bombus terrestris workers, treatment with this compound not only suppressed reproductive development but also led to distinct behavioral changes. biologists.com A notable effect was a decrease in aggressiveness, a key behavior often linked to dominance hierarchies and the division of labor in primitively eusocial species. researchgate.netnih.gov
Furthermore, this compound treatment was found to increase the production of ester-sterility signals. biologists.comresearchgate.net These chemical signals are important for communicating reproductive status within the colony. The changes in both aggression and chemical signaling were dependent on the worker's dominance rank, highlighting the complex interaction between hormonal state and social context. nih.gov Unlike the effects on ovarian activation, these behavioral and chemical changes could not be remedied by JH replacement therapy, suggesting a more complex regulatory pathway or developmental window for these specific traits. biologists.comnih.gov These findings underscore the utility of this compound in uncovering the nuanced roles of JH in mediating the social behaviors that structure insect societies. biologists.com
| Parameter | Effect of this compound Treatment | Reversibility with JH Replacement |
|---|---|---|
| Juvenile Hormone (JH) Titer | Decreased | Yes |
| Ovarian Activation | Decreased | Yes |
| Aggressiveness | Decreased | No |
| Ester-Sterility Signal Production | Increased | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
